molecular formula C21H26N2O2S B298154 N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide

N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide

Cat. No. B298154
M. Wt: 370.5 g/mol
InChI Key: NDVLOWDUOULWSL-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide, also known as IBMSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide in anti-cancer activity is not fully understood, but studies have suggested that it may induce apoptosis by activating the caspase pathway. In MOFs, this compound acts as a linker between metal ions, forming a porous structure that can selectively adsorb gases. In catalysis, this compound acts as a chiral ligand, allowing for the synthesis of chiral catalysts that can selectively catalyze reactions.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro, with studies showing that it does not affect the viability of normal cells at concentrations used in anti-cancer studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide is its ease of synthesis, which allows for large-scale production. Additionally, this compound can be easily modified to introduce different functional groups, allowing for the synthesis of derivatives with different properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide. In medicinal chemistry, more studies are needed to fully understand the mechanism of action of this compound in anti-cancer activity and to explore its potential as a therapeutic agent. In materials science, research can focus on the synthesis of new MOFs using this compound as a building block and on the development of new applications for these materials. In catalysis, research can focus on the synthesis of new chiral catalysts using this compound as a ligand and on their application in asymmetric synthesis. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and to explore its potential applications in other fields.

Synthesis Methods

N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide can be synthesized through a reaction between 4-isobutoxybenzaldehyde and 2-[(4-methylbenzyl)sulfanyl]acetic acid hydrazide. This reaction is catalyzed by acetic anhydride and results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide has been studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts, which can be used in asymmetric synthesis.

properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H26N2O2S/c1-16(2)13-25-20-10-8-18(9-11-20)12-22-23-21(24)15-26-14-19-6-4-17(3)5-7-19/h4-12,16H,13-15H2,1-3H3,(H,23,24)/b22-12+

InChI Key

NDVLOWDUOULWSL-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(C)C

SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

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